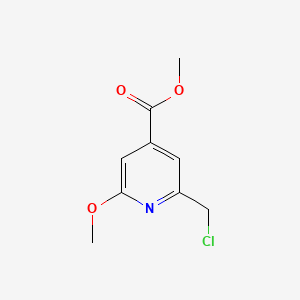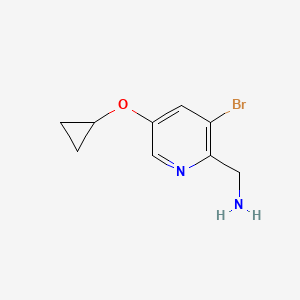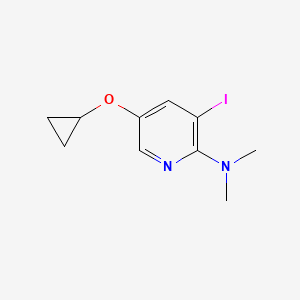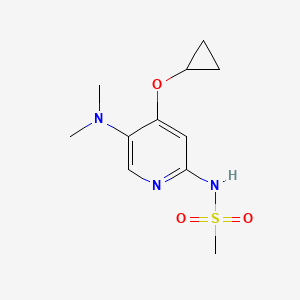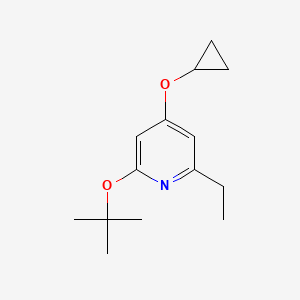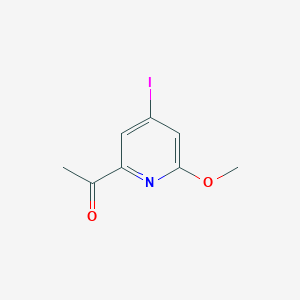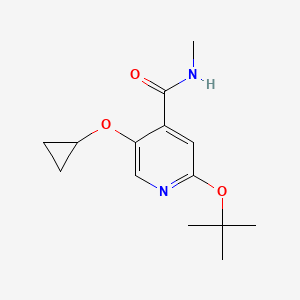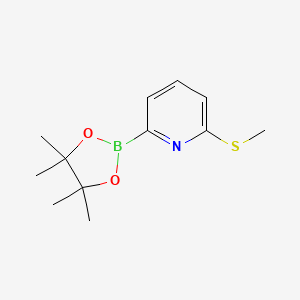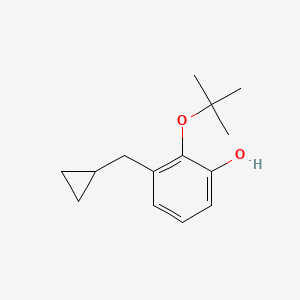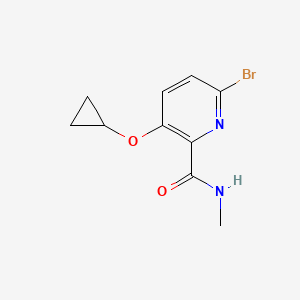
4-Cyclopropoxy-3-ethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-3-ethylbenzonitrile is an organic compound with the molecular formula C12H13NO and a molar mass of 187.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzonitrile core. It is primarily used in research and development settings due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-ethylbenzonitrile typically involves the reaction of 4-ethylbenzonitrile with cyclopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the cyclopropoxy group. The process may involve heating the reactants to a specific temperature to ensure complete reaction .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions: 4-Cyclopropoxy-3-ethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclopropoxybenzaldehyde or cyclopropoxybenzoic acid.
Reduction: Formation of cyclopropoxyethylbenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
4-Cyclopropoxy-3-ethylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Cyclopropoxy-3-ethylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
4-Ethylbenzonitrile: Shares the benzonitrile core but lacks the cyclopropoxy group.
Cyclopropoxybenzonitrile: Similar structure but without the ethyl group.
Cyclopropoxyethylbenzene: Lacks the nitrile group but has similar substituents.
Uniqueness: 4-Cyclopropoxy-3-ethylbenzonitrile is unique due to the presence of both the cyclopropoxy and ethyl groups on the benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications .
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
4-cyclopropyloxy-3-ethylbenzonitrile |
InChI |
InChI=1S/C12H13NO/c1-2-10-7-9(8-13)3-6-12(10)14-11-4-5-11/h3,6-7,11H,2,4-5H2,1H3 |
InChIキー |
YXEDOTRPVDUIGB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)C#N)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


